Nor Verapamil-d7, Hydrochloride

Description

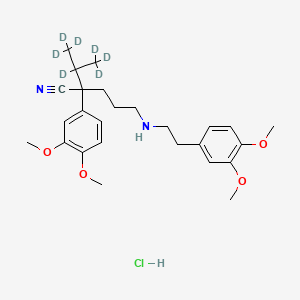

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H37ClN2O4 |

|---|---|

Molecular Weight |

484.1 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile;hydrochloride |

InChI |

InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/i1D3,2D3,19D; |

InChI Key |

OEAFTRIDBHSJDC-GUZHUBCOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |

Canonical SMILES |

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies

Approaches to Deuterium (B1214612) Incorporation in Pharmaceutical Compounds

Deuterium labeling, the replacement of hydrogen (protium) with its stable heavy isotope deuterium, is a significant strategy in pharmaceutical research. nih.gov This substitution is one of the most conservative chemical changes possible, as the physicochemical properties of the deuterated compound are very similar to its hydrogen analog. nih.govgabarx.com The rationale behind this approach often lies in the "kinetic isotope effect" (KIE). gabarx.com The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond, making it more difficult to break during metabolic processes. isowater.comresearchgate.net This can slow the rate at which a drug is metabolized, potentially altering its pharmacokinetic profile. nih.govisowater.comresearchgate.net

General strategies for deuterium incorporation include:

Hydrogen Isotope Exchange (HIE): This involves exchanging hydrogen atoms on a substrate with deuterium from a deuterium source, such as deuterium oxide (D₂O), often facilitated by a transition metal catalyst. researchgate.net

Reductive Deuteration: This method uses deuterium-donating reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce deuterium while reducing functional groups such as alkenes or carbonyls. researchgate.net

Building Block Synthesis: This involves preparing a small, deuterated precursor molecule which is then incorporated into the larger target molecule through a multi-step synthesis.

Chemical Synthesis Pathways for Nor Verapamil-d7, Hydrochloride

The chemical name for this compound is 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile hydrochloride. nih.gov This name explicitly confirms that the seven deuterium atoms are located on the isopropyl group. The synthesis, therefore, requires a strategy to construct the Norverapamil (B1221204) backbone using a precursor that already contains this deuterated isopropyl moiety.

The synthesis of Verapamil (B1683045) and its analogs typically involves the coupling of two key fragments. google.com For Nor Verapamil-d7, a plausible pathway involves the alkylation of a phenylacetonitrile derivative with a suitable aminoalkyl halide. The deuteration is introduced via one of the initial precursors.

A potential synthetic route would likely involve the following key precursors:

| Precursor Compound | Role in Synthesis |

| 3,4-Dimethoxyphenylacetonitrile | Forms the core structure containing one of the dimethoxyphenyl rings and the nitrile group. |

| 1-Bromo-3-chloropropane | A bifunctional linker used to connect the nitrile and amine fragments. |

| 2-(3,4-Dimethoxyphenyl)ethylamine | The precursor for the second dimethoxyphenyl ring and the secondary amine functionality. |

| Acetone-d6 | The source of the deuterated isopropyl group. |

| Methyl-d3-magnesium iodide | A deuterated Grignard reagent to complete the d7-isopropyl group. |

The synthesis could proceed by first constructing the deuterated phenylacetonitrile core. This would involve reacting 3,4-dimethoxyphenylacetonitrile with a deuterated isopropyl source. Subsequently, this intermediate would be coupled with the amino component, likely derived from 2-(3,4-dimethoxyphenyl)ethylamine and 1-bromo-3-chloropropane. The final step involves treatment with hydrochloric acid to form the hydrochloride salt. google.com

Given that all seven hydrogens on the isopropyl group are replaced by deuterium, the strategy must involve the synthesis of a fully deuterated isopropyl building block. A common method to achieve this is through Grignard reactions using deuterated starting materials.

Example Pathway for d7-isopropyl bromide (precursor):

Reaction of Acetone-d6 with Methyl-d3-magnesium iodide: Acetone-d6 ((CD₃)₂CO) can be reacted with a deuterated Grignard reagent such as methyl-d3-magnesium iodide (CD₃MgI). This reaction forms 2-(methyl-d3)propan-2-ol-1,1,1,3,3,3-d6.

Conversion to Bromide: The resulting deuterated tertiary alcohol is then converted to the corresponding bromide, 2-bromo-1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane (d7-tert-butyl bromide is not the target, this is an error in reasoning. A better approach is needed for the secondary isopropyl group).

A more plausible pathway for the d7-isopropyl group:

Preparation of Isopropyl-d7-magnesium bromide: This Grignard reagent can be synthesized from isopropyl-d7-bromide.

Introduction into the Main Structure: This deuterated Grignard reagent can then be used to introduce the d7-isopropyl group onto the α-carbon of the 3,4-dimethoxyphenylacetonitrile precursor under appropriate reaction conditions.

This "building block" approach ensures the precise placement and high isotopic enrichment of the deuterium atoms at the desired isopropyl position.

Purification and Characterization of Isotopic Purity

Following synthesis, rigorous purification and characterization are essential to ensure the chemical and isotopic purity of the final product. moravek.com This process confirms that the desired compound has been formed and verifies the extent and location of deuterium incorporation. rsc.org

Chromatography is a fundamental technique for the purification of synthesized compounds. For isotopically labeled analogs like this compound, High-Performance Liquid Chromatography (HPLC) is a widely used and effective method. moravek.comresearchgate.net

Principle of HPLC: HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase.

Application: The crude synthetic product is dissolved and injected into the HPLC system. By carefully selecting the column and optimizing the mobile phase composition, this compound can be separated from unreacted starting materials, non-deuterated Norverapamil, partially deuterated species, and other reaction byproducts. Fractions containing the pure compound are collected for final analysis.

Spectroscopic analysis is critical for confirming the identity and isotopic purity of the labeled compound. rsc.org The two primary techniques used for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. wikipedia.org

| Analytical Technique | Purpose and Findings |

| Mass Spectrometry (MS) | Verifies Molecular Weight and Isotopic Enrichment: High-resolution mass spectrometry (HR-MS) is used to determine the exact mass of the molecule. rsc.org The molecular weight of Nor Verapamil-d7 (as the free base) is expected to be approximately 447.6 g/mol , which is 7 mass units higher than the non-deuterated Norverapamil (approx. 440.6 g/mol ). MS analysis confirms this mass increase, providing direct evidence of successful deuteration and allowing for the calculation of the percentage of isotopic enrichment. rsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms Position of Deuterium Atoms: While ¹H NMR shows the presence of hydrogen atoms, ²H (Deuterium) NMR can be used to directly observe the deuterium nuclei. More commonly, ¹H NMR is used to confirm the absence of signals at specific positions. In the ¹H NMR spectrum of Nor Verapamil-d7, the signals corresponding to the isopropyl group's methyl and methine protons would be absent or significantly diminished, confirming that deuteration occurred at the correct location. rug.nl NMR can also provide insight into the relative isotopic purity of the sample. rsc.org |

These analytical methods, used in combination, provide a comprehensive characterization of the synthesized this compound, ensuring its structural integrity and high isotopic purity for its intended use as an internal standard or research tool.

Challenges in the Synthesis of Deuterated Analogues for Research

The synthesis of deuterated analogues like this compound, while conceptually straightforward, presents several practical challenges that can impact the yield, purity, and cost of the final product.

Control of Isotopic Scrambling: During the synthesis, there is a risk of "isotopic scrambling," where deuterium atoms may unintentionally exchange with hydrogen atoms from solvents or other reagents. This can lead to a final product with a lower than desired isotopic enrichment and deuterium incorporation at unintended positions. Careful selection of reaction conditions and reagents is necessary to minimize this phenomenon.

Purification Challenges: The deuterated final product must be purified to a high degree to be suitable for use as an analytical standard. Chromatographic purification methods are typically employed. The presence of partially deuterated or non-deuterated impurities can complicate the purification process and require highly efficient separation techniques.

Analytical Characterization: While analytical techniques like NMR and MS are powerful tools, the complete characterization of a deuterated compound to confirm the exact position and percentage of deuterium incorporation at each site can be complex and require specialized instrumentation and expertise.

Stereochemistry: Verapamil and Norverapamil are chiral molecules. The synthesis must control the stereochemistry to produce the desired enantiomer or racemic mixture. The introduction of deuterium should not interfere with the stereochemical integrity of the molecule.

Advanced Analytical Methodologies and Bioanalytical Applications

Role of Nor Verapamil-d7, Hydrochloride as an Internal Standard in Mass Spectrometry

In quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is essential for achieving robust and reliable results. aptochem.com The ideal internal standard is an isotopically labeled version of the analyte. aptochem.com this compound is the deuterium-labeled form of Norverapamil (B1221204) and is frequently employed as an internal standard for the quantification of Norverapamil and its parent compound, Verapamil (B1683045), in various biological samples. medchemexpress.com The primary function of an IS is to correct for variability that can occur during sample preparation, chromatography, and detection. aptochem.comfiveable.me By adding a known quantity of this compound to each sample at the beginning of the workflow, any loss of analyte during extraction or fluctuations in instrument response can be accurately accounted for, as the stable isotope-labeled (SIL) internal standard is expected to behave identically to the analyte of interest. nih.gov

Stable Isotope Dilution (SID) is a powerful quantitative technique used in mass spectrometry that provides a high degree of accuracy and precision. fiveable.mewikipedia.org The method involves adding a known amount of a stable isotope-labeled version of the analyte—in this case, this compound—to the sample containing the unlabeled analyte (Norverapamil). wikipedia.orgosti.gov This mixture is then homogenized to ensure equilibrium between the analyte and the standard. osti.govrsc.org

During mass spectrometric analysis, the instrument distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference, which is created by the incorporation of deuterium (B1214612) atoms. The ratio of the instrument's response for the native analyte to that of the known amount of the stable isotope-labeled standard is measured. nih.gov This response ratio is then used to calculate the exact concentration of the analyte in the original sample by interpolating from a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. nih.govclearsynth.com SID effectively compensates for sample loss during preparation and for variations in instrument response, such as matrix effects, thereby ensuring highly reliable quantification. fiveable.mekcasbio.com

The use of deuterated internal standards like this compound is considered the gold standard in quantitative bioanalysis for several key reasons: aptochem.comnih.gov

Co-elution with Analyte : Deuterated standards are chemically and physically almost identical to their non-labeled counterparts. This property ensures that they have the same chromatographic retention time and co-elute with the analyte. aptochem.com This co-elution is critical for effectively compensating for matrix effects—the suppression or enhancement of ionization caused by other components in the sample matrix—at the exact point the analyte is eluting from the chromatography column. kcasbio.com

Similar Extraction Recovery and Ionization Response : Because of their structural similarity, deuterated standards exhibit nearly identical extraction recovery and ionization response in electrospray ionization (ESI) mass spectrometry. aptochem.com This ensures that any variability encountered during sample processing or analysis affects both the analyte and the internal standard to the same extent, leading to a consistent response ratio and accurate quantification.

Improved Precision and Accuracy : By correcting for variations in sample preparation, injection volume, and instrument response, deuterated internal standards significantly enhance the precision, accuracy, and robustness of bioanalytical methods. clearsynth.comwisdomlib.org

Reduced Method Development Time : The reliability and predictability of using a stable isotope-labeled internal standard can often shorten the time required for method development and validation compared to using a structural analogue, which may not track the analyte's behavior as closely. kcasbio.com

Regulatory Acceptance : The use of stable isotope-labeled internal standards is widely recognized and often preferred by regulatory agencies for bioanalytical method validation due to the high quality of the resulting data. kcasbio.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Developing a robust LC-MS/MS method for the quantification of Norverapamil using this compound as an internal standard involves the careful optimization of chromatographic separation, mass spectrometric detection, and sample preparation.

The goal of chromatographic optimization is to achieve a symmetric peak shape, adequate retention, and sufficient separation of the analyte from other matrix components to ensure accurate quantification. drawellanalytical.com Since Nor Verapamil-d7 co-elutes with Norverapamil, the primary focus is on separating Norverapamil and its parent compound, Verapamil, from endogenous interferences. aptochem.com

Several studies have detailed the chromatographic conditions for the separation of Verapamil and Norverapamil. Chiral separations are often necessary to resolve the (R)- and (S)-enantiomers of both compounds. nih.govnih.gov

Key optimization parameters include:

Stationary Phase (Column) : Chiral columns are frequently used for enantiomeric separation. Common choices include Chiral-AGP and Chiralcel OD-RH columns. nih.govnih.govnih.gov For non-chiral separations, standard reversed-phase columns like C18 are employed. actascientific.com

Mobile Phase : The mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol) and aqueous component (e.g., ammonium acetate, trifluoroacetic acid, or formic acid in water), is critical. drawellanalytical.com Adjusting the ratio of organic to aqueous phase, as well as the pH of the aqueous component, can significantly impact retention time and peak shape. nih.govlibretexts.org For example, a mobile phase consisting of 0.05% trifluoroacetic acid in a water-acetonitrile mixture has been successfully used. nih.gov

Column Temperature and Flow Rate : Controlling the column temperature can improve peak shape and influence selectivity between analytes. nih.gov The flow rate must be optimized to balance analysis time with separation efficiency. drawellanalytical.com

Table 1: Examples of Chromatographic Conditions for Verapamil and Norverapamil Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Chiralcel OD-RH (150 × 4.6 mm, 5 µm) nih.gov | Chiral-AGP nih.gov |

| Mobile Phase | 0.05% Trifluoroacetic acid in Water:Acetonitrile (70:30, v/v) nih.gov | 85% aqueous Ammonium Acetate (pH 7.4) + 15% Acetonitrile nih.gov |

| Flow Rate | Not Specified | 0.6 mL/min nih.gov |

| Detection | LC-MS/MS | LC-ESI-MS/MS nih.gov |

Tandem mass spectrometry (MS/MS), typically performed on a triple quadrupole instrument, is used for its high selectivity and sensitivity. nih.gov The instrument is operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. nih.govnih.gov In this mode, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process creates a highly specific mass transition for the analyte and the internal standard.

For Norverapamil and its deuterated standard, detection is carried out in positive ion mode using an electrospray ionization (ESI) source. nih.govresearchgate.net The optimization of MS parameters involves infusing a standard solution of the analyte and adjusting parameters like spray voltage, source temperature, and collision energy to maximize the signal for the desired precursor-to-product ion transitions.

Table 2: Mass Spectrometric Transitions for Norverapamil and Nor Verapamil-d7

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Norverapamil | 441.3 | 165.1 | ESI+ |

| Nor Verapamil-d7 | 448.3 | 165.1 | ESI+ |

Note: The precursor ion for Norverapamil is [M+H]⁺. The precursor for Nor Verapamil-d7 is based on the addition of 7 daltons for the deuterium atoms. The product ion is often a common fragment, though specific transitions can vary based on instrument tuning.

The goal of sample preparation is to extract the analyte and internal standard from the complex biological matrix (e.g., plasma, urine, saliva), remove interfering substances like proteins and phospholipids, and concentrate the sample before LC-MS/MS analysis. biotage.com

Common strategies for biological matrices include:

Liquid-Liquid Extraction (LLE) : This technique involves extracting the analytes from the aqueous biological fluid into an immiscible organic solvent. It is an effective method for cleaning up samples and has been successfully used for the extraction of Verapamil and Norverapamil from human plasma. nih.govbiotage.com

Solid-Phase Extraction (SPE) : SPE uses a solid sorbent material packed into a cartridge or plate to retain the analyte from the liquid sample. Interferences are washed away, and the analyte is then eluted with a small volume of solvent. This technique can provide very clean extracts and high concentration factors. Molecularly imprinted SPE (MISPE) has been used for selective extraction of verapamil and its metabolites. nih.gov

Protein Precipitation (PPT) : This is a simpler and faster method where an organic solvent (like acetonitrile or methanol) is added to the plasma or serum sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. While fast, it may result in less clean extracts compared to LLE or SPE.

Supported Liquid Extraction (SLE) : This technique uses an inert support material, such as diatomaceous earth, onto which the aqueous sample is loaded. An immiscible organic solvent is then passed through the support, partitioning the analytes into the organic phase while leaving interferences behind. biotage.com

Table 3: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids biotage.com | Effective cleanup, relatively low cost. | Can be labor-intensive, uses larger solvent volumes. |

| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent nih.gov | High recovery, excellent cleanup, automation-friendly. | Higher cost, requires method development. |

| Protein Precipitation (PPT) | Protein removal by solvent denaturation. | Fast, simple, inexpensive. | Less clean extracts, potential for matrix effects. |

| Supported Liquid Extraction (SLE) | Partitioning from an aqueous layer immobilized on a solid support into an organic solvent. biotage.com | Easy to automate, less emulsion formation than LLE. | Can be more expensive than LLE. |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of Verapamil and its metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) has also been successfully applied. GC-MS methods have been developed for the determination of Verapamil and Norverapamil in plasma and postmortem specimens. nih.govoup.com In these applications, the mass spectrometer identifies and quantifies the compounds after they have been separated by the gas chromatograph.

One of the challenges in GC-based methods can be the thermal stability and volatility of the analytes, which sometimes necessitates a derivatization step to improve chromatographic properties. researchgate.net However, GC-MS provides high specificity and sensitivity. A comparative study between a high-performance liquid chromatographic (HPLC) method and a GC-MS method for determining Verapamil and Norverapamil in plasma found that the results from both techniques agreed well, with a correlation coefficient (r) of 0.99 for both compounds. nih.gov

In GC-MS analysis, the use of a stable isotope-labeled internal standard, such as this compound, is the gold standard. It co-elutes with the unlabeled analyte (Norverapamil) but is distinguished by its higher mass due to the deuterium atoms. This allows for precise quantification by correcting for any analyte loss during sample extraction, cleanup, and injection, as well as for variations in instrument response.

Method Validation for Bioanalytical Assays Employing this compound

The validation of bioanalytical methods is essential to ensure their reliability for the intended application. When this compound is used as an internal standard for the quantification of Verapamil and Norverapamil, the validation process assesses various performance characteristics of the entire analytical method.

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard (Nor Verapamil-d7) against the nominal concentration of the analyte. The relationship is typically evaluated using a weighted linear regression model. Bioanalytical methods for Verapamil and Norverapamil consistently demonstrate excellent linearity over a wide range of concentrations.

Table 1: Examples of Linear Ranges for Verapamil Quantification

| Analyte | Concentration Range | Correlation Coefficient (r²) | Analytical Technique |

|---|---|---|---|

| Verapamil Hydrochloride | 0.025 - 5.0 µg/mL | 0.9991 | RP-HPLC |

| Verapamil Enantiomers | 1 - 450 ng/mL | ≥ 0.997 | Chiral HPLC |

| Verapamil | 10 - 500 ng/mL | > 0.99 | HPLC |

This table is interactive and allows for sorting and filtering of data.

Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, while precision measures the degree of scatter among a series of measurements. These are typically evaluated at multiple quality control (QC) levels: lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC). The use of this compound as an internal standard is instrumental in achieving high accuracy and precision by compensating for procedural variations. mdpi.com

Table 2: Summary of Accuracy and Precision Data from a Validated RP-HPLC Method

| QC Level | Accuracy (%RE) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

|---|---|---|---|

| LLOQ (0.025 µg/mL) | -0.65 | 1.86 | Not Reported |

| LQC (0.075 µg/mL) | -1.04 | 1.95 | 2.03 |

| MQC (2.5 µg/mL) | 1.55 | 2.54 | 2.95 |

This table summarizes accuracy (as percent relative error) and precision (as percent coefficient of variation) from a bioanalytical method validation study for Verapamil hydrochloride. mdpi.com

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ or LLOQ) is the lowest concentration of an analyte that can be reliably measured with acceptable accuracy and precision. researchgate.net The sensitivity of modern LC-MS/MS methods allows for very low LLOQ values, which is crucial for pharmacokinetic studies.

Table 3: Reported Limits of Detection and Quantification for Verapamil and Norverapamil

| Analyte | LOD | LOQ / LLOQ | Analytical Technique |

|---|---|---|---|

| Verapamil | Not Reported | 0.025 µg/mL | RP-HPLC |

| Verapamil | 0.06 ng/mL | 0.2 ng/mL | HPLC-MS/MS |

| Norverapamil | 0.030 ng/mL | 1.001 ng/mL | HPLC with Fluorescence |

This table presents a compilation of LOD and LOQ values from different validated methods. researchgate.netmdpi.commdpi.com

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. The matrix effect is the suppression or enhancement of ionization of the analyte caused by co-eluting compounds from the biological matrix. medipharmsai.comeijppr.com Using a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it is expected to experience the same ionization suppression or enhancement as the analyte. medipharmsai.com Studies have shown that with appropriate sample cleanup and the use of a deuterated internal standard, the matrix effect can be minimized, with recovery values often approaching 100%. mdpi.com One study calculated matrix factors at three QC levels which ranged from 0.96 to 1.07, indicating minimal impact from the matrix. researchgate.net

Stability studies are conducted to evaluate the integrity of the analyte in a given matrix under specific conditions for defined periods. This ensures that the concentration measured reflects the original concentration in the sample at the time of collection. Stability is assessed under various conditions, including short-term (bench-top), long-term (frozen), and after multiple freeze-thaw cycles. Validated methods have demonstrated that Verapamil and its metabolites are stable under typical storage and handling conditions. mdpi.comcore.ac.uk

Table 4: Stability of Verapamil in Human Plasma Under Various Storage Conditions

| Stability Condition | Duration | Concentration Levels Tested | Result (Relative Error %) |

|---|---|---|---|

| Bench-top | 2 hours at room temp. | Low & High | 0.58 - 1.25 |

| Bench-top | 24 hours at room temp. | Low & High | 1.83 - 2.15 |

| Freeze-Thaw | 1 Cycle | Low & High | 1.05 - 1.95 |

| Freeze-Thaw | 2 Cycles | Low & High | 3.12 - 4.25 |

This table is based on data from a study assessing the stability of Verapamil in plasma samples, demonstrating its stability with relative errors well within acceptable limits (typically ±15%). core.ac.uk

Application in Pharmacopoeial Standards and Reference Material Development

The development and validation of robust analytical methods are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. Pharmacopoeial standards, such as those established by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide the official methods and specifications for drug substances and products. A critical component of many of these analytical procedures is the use of highly purified reference materials. This compound, a deuterated analog of Norverapamil, serves as a vital tool in this context, primarily as an internal standard in chromatographic assays.

The incorporation of deuterium atoms into the molecular structure of Norverapamil results in a compound with a higher mass-to-charge ratio, which is readily distinguishable from the non-deuterated analyte in mass spectrometry-based detection methods. esschemco.com This distinct mass difference allows this compound to function as an ideal internal standard, correcting for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of quantitative analyses. esschemco.com

While this compound is widely available from commercial suppliers as a "reference standard" for research and analytical purposes, its official status within specific pharmacopoeial monographs is not explicitly detailed in publicly available resources. However, its application is crucial in the development and validation of analytical methods that may eventually be adopted by pharmacopoeias. The use of such stable isotope-labeled internal standards is a common practice in modern bioanalytical method development, which is a precursor to the establishment of official testing procedures.

The development of a certified reference material (CRM) for a compound like this compound involves a rigorous process of characterization and purity assessment. This ensures its suitability for its intended use in critical analytical applications. The data generated during the certification process provides the necessary evidence of its identity, purity, and stability.

Below are tables summarizing key information about this compound and its role in analytical method development, based on available data.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | α-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]propyl]-3,4-dimethoxy-α-(1-methylethyl-d7)-benzeneacetonitrile, monohydrochloride |

| CAS Number | 1216413-74-9 |

| Molecular Formula | C₂₆H₃₀D₇ClN₂O₄ |

| Molecular Weight | 484.08 g/mol |

| Appearance | White to off-white solid |

| Purity (typical) | ≥98% |

This data is compiled from various chemical supplier and database sources.

Table 2: Application of Deuterated Standards in Analytical Method Validation

| Validation Parameter | Role of this compound (as an Internal Standard) |

| Linearity | Helps to establish a linear relationship between the analyte concentration and the detector response by normalizing the signal of the analyte to that of the internal standard. |

| Accuracy | Improves accuracy by compensating for losses of the analyte during sample extraction and processing. |

| Precision | Enhances precision (both intra- and inter-day) by minimizing the impact of instrumental variability. |

| Matrix Effects | Used to evaluate and correct for matrix effects in complex biological samples by mimicking the behavior of the analyte during ionization in mass spectrometry. |

| Recovery | Employed to determine the efficiency of the extraction procedure for the analyte from the sample matrix. |

The development of high-quality reference materials like this compound is a critical step in the establishment of reliable and reproducible analytical methods. These methods are essential for the quality control of active pharmaceutical ingredients and finished drug products, and for conducting pharmacokinetic and bioavailability studies that are often required for regulatory submissions. While not explicitly listed in current pharmacopoeial monographs for Verapamil, the use of this compound as an internal standard represents best practice in the bioanalytical field and is integral to the generation of high-quality data that may support future pharmacopoeial standards.

Application in Mechanistic Pharmacological and Metabolic Research Preclinical and in Vitro Systems

The use of stable isotope-labeled compounds like Norverapamil-d7, Hydrochloride is a cornerstone of modern preclinical drug development. nih.gov It facilitates the elucidation of metabolic pathways, the identification of involved enzymes, and the assessment of potential drug-drug interactions with a high degree of accuracy. medchemexpress.comnih.gov

Investigation of Norverapamil (B1221204) Metabolism Using Deuterated Analogs

Deuterated analogs are instrumental in overcoming the analytical challenges associated with studying drug metabolism. The mass shift introduced by the deuterium (B1214612) atoms allows for clear differentiation between the parent compound and its metabolites, as well as endogenous molecules, when using mass spectrometry. nih.gov This is particularly useful in in vitro systems like human liver microsomes and hepatocytes, which are standard models for predicting a drug's metabolic fate in humans. springernature.comwuxiapptec.com

In Vitro Metabolic Stability Studies in Microsomal and Hepatocyte Systems

Metabolic stability assays are fundamental in early drug discovery to predict the in vivo half-life and clearance of a compound. springernature.com These studies typically involve incubating the test compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. wuxiapptec.comthermofisher.com

In these systems, Norverapamil-d7, Hydrochloride can be used as an internal standard for the accurate quantification of norverapamil's depletion over time. By measuring the rate of disappearance of the non-deuterated norverapamil relative to the stable concentration of the deuterated standard, researchers can calculate key pharmacokinetic parameters such as intrinsic clearance.

Table 1: Example Data from an In Vitro Metabolic Stability Study of Norverapamil

| Time (minutes) | Norverapamil Concentration (µM) | Percent Remaining |

| 0 | 1.0 | 100 |

| 5 | 0.85 | 85 |

| 15 | 0.60 | 60 |

| 30 | 0.35 | 35 |

| 60 | 0.10 | 10 |

This is a hypothetical data table for illustrative purposes.

Identification of Metabolic Pathways and Enzymes Involved in Norverapamil Biotransformation

Norverapamil, a major metabolite of verapamil (B1683045), undergoes further biotransformation. nih.govdrugbank.com Studies using cDNA-expressed human cytochrome P450 (CYP) enzymes have identified several key players in its metabolism. The primary routes of metabolism for verapamil, and by extension norverapamil, are N-dealkylation and N-demethylation. pharmgkb.orgnih.gov

Research has shown that CYP3A4, CYP3A5, and CYP2C8 are the predominant isoforms involved in the metabolism of both verapamil and norverapamil. nih.govnih.gov The use of deuterated norverapamil in such studies allows for the unambiguous identification and quantification of metabolites formed by specific CYP isoforms. For instance, norverapamil is metabolized to D-620, and this conversion is catalyzed by CYP2C8 and CYP3A4. pharmgkb.org

Table 2: Key Cytochrome P450 Isozymes in Norverapamil Metabolism

| Enzyme | Role in Norverapamil Metabolism |

| CYP3A4 | Major role in the metabolism of R- and S-norverapamil. nih.govnih.gov Also involved in the further breakdown of verapamil metabolites. nih.gov |

| CYP3A5 | Involved in the metabolism of R- and S-norverapamil. nih.govnih.gov |

| CYP2C8 | Plays a significant role in metabolizing both enantiomers of norverapamil. nih.govnih.gov It can produce both D-620 and another metabolite, PR-22, from norverapamil. nih.gov |

Stereoselective Aspects of Norverapamil Metabolism in Preclinical Models

Verapamil and norverapamil are chiral molecules, existing as R- and S-enantiomers, which can exhibit different pharmacological activities and metabolic profiles. nih.govnih.gov The metabolism of these enantiomers is often stereoselective.

Studies have revealed marked stereoselectivity in the metabolism of norverapamil. For example, when incubated with CYP2C8, S-norverapamil is predominantly metabolized to D-620, while R-norverapamil is primarily converted to PR-22. nih.gov Similarly, CYP3A4 and CYP3A5 show a lower K_m and higher V_max for the formation of D-620 from S-norverapamil compared to the R-enantiomer. nih.gov The use of enantiomerically pure deuterated standards is crucial for accurately delineating these stereoselective metabolic pathways in preclinical models. nih.gov

Research on Drug-Drug Interactions and Enzyme Inhibition/Induction

Norverapamil-d7, Hydrochloride is also a valuable tool for investigating the potential of norverapamil to cause drug-drug interactions (DDIs). nih.gov DDIs often occur when one drug alters the metabolic activity of enzymes responsible for clearing another drug.

Quantification of Cytochrome P450 (CYP) Isozyme Activity using Deuterated Probes

In studies of enzyme inhibition, deuterated compounds can serve as "probe substrates." By incubating a specific CYP isozyme with a known deuterated substrate and a potential inhibitor (like norverapamil), researchers can precisely measure the formation of the deuterated metabolite. A decrease in the formation of the deuterated metabolite in the presence of the inhibitor indicates the extent of inhibition. This approach offers high sensitivity and specificity for quantifying the inhibitory potential of a compound against individual CYP isozymes. pharmgkb.org

In Vitro Assessment of Inhibition Kinetics for Drug Metabolizing Enzymes

In vitro studies are essential for determining the mechanism and kinetics of enzyme inhibition. Norverapamil and its parent compound, verapamil, are known to be mechanism-based inhibitors of CYP3A4. nih.govmdpi.com This means they are converted by the enzyme into a reactive metabolite that irreversibly inactivates the enzyme.

The use of Norverapamil-d7, Hydrochloride can aid in these kinetic studies. For example, it can be used to precisely quantify the concentrations of norverapamil and its metabolites during incubations with human liver microsomes or recombinant CYP enzymes. This data is critical for determining key inhibition parameters such as the inactivation rate constant (k_inact) and the concentration required for half-maximal inactivation (K_I). nih.gov

Table 3: Inactivation Kinetic Parameters for CYP3A4 by Verapamil and Metabolites

| Compound | k_inact (min⁻¹) | K_I (µM) |

| R-verapamil | 0.39 | 6.46 |

| S-verapamil | 0.64 | 2.97 |

| (±)-norverapamil | 1.12 | 5.89 |

Data from a study on the inactivation of cDNA-expressed CYP3A4. nih.gov

This data demonstrates that norverapamil is a more potent inactivator of CYP3A4 than its parent compound, verapamil. nih.gov Such information is vital for predicting the clinical significance of potential drug-drug interactions. nih.gov

Nor Verapamil-d7, Hydrochloride, as a stable isotope-labeled (SIL) analog of norverapamil, is an indispensable tool in preclinical and in vitro research. Its primary function is not as a therapeutic agent itself, but as an internal standard for mass spectrometry-based bioanalysis. This allows for the precise and accurate quantification of its non-deuterated counterpart, norverapamil, which is the active N-demethylated metabolite of verapamil. medchemexpress.commedchemexpress.cn The insights gained into the mechanisms of norverapamil are therefore critically dependent on the analytical rigor provided by this compound.

Evaluation of P-glycoprotein (P-gp) and Other Transporter Interactions In Vitro

Norverapamil is recognized as an inhibitor of the P-glycoprotein (P-gp) efflux pump, a key transporter involved in drug disposition and multidrug resistance. medchemexpress.combiocat.com In vitro assays are fundamental to characterizing this interaction. These studies typically use cell lines that overexpress specific transporters like P-gp. The objective is to determine if norverapamil is a substrate or inhibitor of the transporter.

In these experimental setups, various concentrations of norverapamil are incubated with the cells, and its intracellular accumulation or its effect on the transport of a known P-gp substrate (like rhodamine 123) is measured. researchgate.net To ensure the accuracy of the measured concentrations of norverapamil in cell lysates or transport buffers, this compound is added as an internal standard during the sample preparation for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This corrects for any variability during sample extraction and analysis.

Research has confirmed that norverapamil, like its parent compound verapamil, inhibits P-gp function. medchemexpress.comariel.ac.il This inhibitory activity is crucial for understanding potential drug-drug interactions and for its potential application in overcoming multidrug resistance in therapeutic areas such as oncology and infectious diseases. nih.govnih.gov

| Parameter | Finding | Research Context |

| Transporter Interaction | P-glycoprotein (P-gp) Inhibitor | Characterized as a functional inhibitor of the P-gp efflux pump in various in vitro models. medchemexpress.comtargetmol.com |

| Mechanism | Inhibition of Efflux | Reduces the P-gp mediated efflux of known substrates from the cell, leading to increased intracellular concentration. nih.govnih.gov |

| Comparative Activity | Similar to Verapamil | Norverapamil demonstrates P-gp inhibitory activity comparable to that of verapamil. nih.gov |

| Analytical Standard | Nor Verapamil-d7, HCl | Used for accurate quantification of norverapamil in in vitro transporter assay samples via mass spectrometry. medchemexpress.com |

Mechanistic Studies of Efflux and Uptake Processes in Cell-Based Assays

Cell-based assays are essential for elucidating the specific mechanisms of how a compound crosses cellular membranes. These studies differentiate between passive diffusion and active transport mediated by uptake or efflux transporters. For norverapamil, studies have focused on its ability to inhibit efflux pumps, particularly in the context of overcoming drug tolerance in bacteria located within host cells like macrophages. nih.govnih.gov

In a typical experiment, macrophages infected with bacteria are treated with an antibiotic in the presence or absence of norverapamil. nih.gov The concentration of norverapamil within the cells and the surrounding media is quantified over time to understand its accumulation and efflux kinetics. This compound is the critical analytical tool used as an internal standard to generate precise concentration data from these complex biological matrices. These studies have shown that norverapamil can effectively inhibit bacterial efflux pumps, thereby increasing the efficacy of co-administered antibiotics. nih.govnih.gov

Application in Preclinical Pharmacokinetic and Disposition Studies

The use of this compound is vital for defining the pharmacokinetic profile of norverapamil in animal models. These studies are foundational for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Methodological Considerations for Non-Human Animal Pharmacokinetic Profiling

Pharmacokinetic profiling in non-human species (e.g., rats, dogs) involves administering norverapamil and collecting biological samples (e.g., plasma, serum) at multiple time points. The concentration of norverapamil in these samples is then measured to determine key parameters like half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).

The gold-standard analytical method for this quantification is LC-MS/MS. A critical methodological consideration is the use of a stable isotope-labeled internal standard to ensure analytical accuracy and precision. This compound is ideal for this purpose. It is chemically identical to norverapamil but has a different mass due to the deuterium atoms. nih.gov When added to a plasma sample, it behaves identically to norverapamil during extraction and ionization in the mass spectrometer, thereby compensating for any analytical variability. This allows for highly reliable pharmacokinetic data generation. Studies have reported a terminal half-life of 9.4 hours and a Cmax of 41.6 ng/mL for norverapamil following a 9 mg/kg oral dose in a preclinical model. medchemexpress.com

| Parameter | Value | Condition |

| Terminal Half-life (t½) | 9.4 hours | Following a 9 mg/kg oral dose in a preclinical model. medchemexpress.com |

| Area Under the Curve (AUC) | 260 ng·h/mL | Following a 9 mg/kg oral dose in a preclinical model. medchemexpress.com |

| Maximum Concentration (Cmax) | 41.6 ng/mL | Following a 9 mg/kg oral dose in a preclinical model. medchemexpress.com |

Use in Mass Balance and Excretion Studies in Animal Models

Mass balance studies are designed to account for the complete fate of a drug after administration, detailing the routes and rates of its excretion from the body. nih.gov In a typical preclinical mass balance study, a radiolabeled version of the parent drug (verapamil) is administered to an animal model, and urine, feces, and expired air are collected over an extended period.

To specifically quantify the excretion of the metabolite norverapamil through these routes, LC-MS/MS analysis is employed. In this context, this compound would be used as the internal standard to accurately measure the concentration of norverapamil in the various excreta. This allows researchers to determine the percentage of the administered dose that is eliminated as this specific metabolite and through which routes (e.g., renal or fecal), providing a comprehensive picture of the drug's disposition.

Assessment of Tissue Distribution and Accumulation in Preclinical Systems

Understanding how a drug and its metabolites distribute into various tissues is crucial for assessing efficacy and potential sites of accumulation. Preclinical studies investigating the tissue distribution of norverapamil have been conducted in animal models such as rats and dogs. nih.gov

Following administration of the parent drug, verapamil, various organs and tissues are collected at different time points. The concentration of norverapamil in these tissues is then determined. This process involves homogenizing the tissue and extracting the analyte for LC-MS/MS analysis, where this compound serves as the essential internal standard.

A study in rats following intraperitoneal administration of verapamil found the highest concentrations of both the parent drug and the metabolite norverapamil in the liver, with the lung and kidney containing most of the remainder. nih.gov The rates of disappearance from organs followed first-order kinetics, with the most rapid elimination observed from the brain and liver. nih.gov In contrast, after intravenous administration in dogs, norverapamil was not detected in plasma or the brain, highlighting the influence of the route of administration on metabolite distribution. nih.gov

| Species | Route | Tissues with Highest Norverapamil Concentration | Key Findings |

| Rat | Intraperitoneal | 1. Liver2. Lung3. Kidney | The highest concentrations of both verapamil and norverapamil were found in the liver. Elimination from the brain and liver was most rapid. nih.gov |

| Dog | Intravenous | N/A | Norverapamil was not found in the plasma or brain, indicating route-dependent distribution and metabolism. nih.gov |

Theoretical and Computational Research Involving Deuterated Analogs

Molecular Modeling and Simulation of Isotopic Effects on Binding and Metabolism

Molecular modeling and simulation are powerful computational techniques used to investigate how the isotopic labeling in Nor Verapamil-d7, Hydrochloride influences its interaction with metabolic enzymes and its subsequent breakdown. The primary metabolic pathway for verapamil (B1683045) involves N-demethylation to norverapamil (B1221204), a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP3A4. nih.gov

The substitution of hydrogen with deuterium (B1214612) can alter the rate of metabolism, an outcome known as the deuterium kinetic isotope effect (DIE). juniperpublishers.com This effect is most pronounced when the C-H bond being broken in the rate-limiting step of a metabolic reaction is replaced with a C-D bond. nih.gov In Nor Verapamil-d7, the deuterium atoms are located on the isopropyl group. While this is not the primary site of N-demethylation, the presence of these heavier isotopes can still exert secondary isotope effects. These effects can influence the vibrational modes of the molecule and subtly alter its conformation, which in turn can affect how it binds within the active site of a metabolic enzyme like CYP3A4. nih.gov

Molecular docking simulations, using software such as AutoDock, are employed to predict the binding affinity and orientation of drug candidates within an enzyme's active site. nih.gov In the case of Nor Verapamil-d7, researchers can model its interaction with CYP3A4 and compare it to its non-deuterated counterpart. These simulations calculate the binding energy and analyze the specific pose (conformation and orientation) the molecule adopts. A lower binding energy typically suggests a more favorable interaction. Even minor changes in the molecule's structure due to deuteration could lead to a different preferred binding pose, potentially moving a metabolically vulnerable site further from the enzyme's reactive center and thus slowing its metabolism. nih.gov

The table below outlines the key parameters analyzed in molecular modeling to understand isotopic effects.

| Parameter | Description | Relevance to Nor Verapamil-d7 |

| Binding Energy | The measure of affinity between the ligand (Nor Verapamil-d7) and the enzyme (e.g., CYP3A4). A lower energy indicates stronger binding. | Predicts if deuteration enhances or diminishes the stability of the enzyme-substrate complex. |

| Binding Pose/Conformation | The three-dimensional orientation and shape of the ligand within the enzyme's active site. | Determines the proximity of metabolically labile sites to the catalytic center of the enzyme. |

| Kinetic Isotope Effect (KIE) | The change in the rate of a chemical reaction when a hydrogen atom is replaced by deuterium. | Quantifies the extent to which deuteration slows the metabolic breakdown of the compound. nih.gov |

| Metabolic Switching | A change in the metabolic profile of a drug, where deuteration at one site slows metabolism there, causing other sites to be metabolized more. nih.gov | Simulations can help predict if blocking metabolism at the isopropyl group (if it were a minor site) could increase metabolism elsewhere. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (QSMR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity and metabolic profiles, respectively. ijnrd.org These models are built by identifying molecular descriptors—physicochemical, electronic, and steric properties—that influence a compound's behavior.

For verapamil and its analogs, QSAR studies have been crucial in understanding the structural requirements for their pharmacological effects. For example, research on various verapamil congeners has shown that their vasodilatory properties are significantly correlated with lipophilicity, while inhibition of the tonic component of K+-contractures is best explained by a combination of steric and electronic properties. documentsdelivered.com Such studies have also helped to identify key structural features, like the 7-cyan-8-methyl groups, as being important for activity in reversing multidrug resistance. nih.gov

While deuteration is a minimal structural modification, it can be treated as a unique descriptor in advanced QSAR and QSMR models. The change in bond vibrational energy and the resulting KIE can be parameterized to refine predictions. For Nor Verapamil-d7, a QSMR model could be developed to predict how deuteration at the isopropyl moiety influences its metabolic stability without significantly altering its primary pharmacological activity at the calcium channel or its interaction with P-glycoprotein. medchemexpress.commedchemexpress.com

The table below lists descriptors commonly used in QSAR/QSMR studies of verapamil-like compounds and their relevance.

| Descriptor Type | Example Descriptor | Relevance to Verapamil Analogs |

| Lipophilic Properties | Log P (octanol/water partition coefficient) | Correlates with the potency of vasodilator effects. documentsdelivered.com |

| Electronic Properties | Sigma (σ) constants | Helps explain the negative inotropic potency in heart muscle. documentsdelivered.com |

| Steric Properties | Molar Volume (MV) | Influences the inhibition of the tonic component of K+-contractures and binding to target sites. documentsdelivered.com |

| Topological Properties | Connectivity Indices | Describe the branching and shape of the molecule, which can affect receptor fit. |

| Isotopic Labeling | Deuterium substitution parameter | A specific descriptor to account for the kinetic isotope effect on metabolic rates. |

In Silico Prediction of Metabolic Fate and Interactions

In silico tools provide a powerful platform for predicting the metabolic fate and potential interactions of drug candidates like this compound, often before extensive laboratory experiments are conducted. These methods range from simple predictions of metabolic sites to complex, system-level simulations.

One of the most sophisticated in silico approaches is physiologically based pharmacokinetic (PBPK) modeling. A whole-body PBPK model has been developed for verapamil and norverapamil, which simulates their absorption, distribution, metabolism, and excretion (ADME) in the body. nih.gov This model incorporates detailed information, including enantioselective metabolism by CYP3A4 and transport by P-glycoprotein. nih.gov

A similar PBPK model could be adapted for Nor Verapamil-d7. The model would use the known physicochemical properties of the parent compound, norverapamil, but would adjust the metabolic clearance parameter to account for the deuterium kinetic isotope effect. nih.gov By running simulations with this modified model, researchers could predict:

Plasma Concentration Profiles: How the concentration of Nor Verapamil-d7 changes over time compared to non-deuterated norverapamil.

Drug-Drug Interactions (DDIs): How Nor Verapamil-d7 might affect or be affected by other drugs that are also substrates or inhibitors of CYP3A4. The PBPK model for verapamil has already been used to successfully predict DDIs with drugs like midazolam and digoxin. nih.gov

Furthermore, in silico docking studies can predict potential interactions with a wide range of proteins beyond metabolic enzymes. For instance, the interaction of verapamil with bovine serum albumin (BSA) has been studied using molecular docking to understand how it might be protected from glycating agents. nih.gov Such studies could be applied to Nor Verapamil-d7 to predict its binding to plasma proteins and other biological macromolecules.

Future Directions and Emerging Research Avenues for nor Verapamil D7, Hydrochloride

Integration with Advanced 'Omics' Technologies (e.g., Metabolomics, Proteomics)

The precision afforded by Nor Verapamil-d7, Hydrochloride is becoming increasingly vital for the robustness of 'omics' studies. In metabolomics, the accurate quantification of Norverapamil (B1221204) is essential for building reliable models of drug metabolism and for understanding the metabolic consequences of disease or drug administration. clearsynth.com The use of stable isotope-labeled internal standards like this compound is a powerful tool for probing cellular metabolism and is increasingly used for metabolite annotation in mass spectrometry-based metabolomics. doi.org

While the direct application in proteomics is less immediate, the role of this compound is significant in correlative studies. By ensuring accurate measurement of Norverapamil, researchers can more confidently link metabolic shifts with changes in the proteome, such as the expression levels of drug-metabolizing enzymes and transporter proteins. nih.gov This integrated 'omics' approach, bridging metabolomics and proteomics, can provide a more holistic understanding of biological systems, with the internal standard serving as a cornerstone for the validity of the metabolomic data. frontiersin.org

Development of Novel Analytical Platforms and High-Throughput Screening Methods

The evolution of analytical science continually demands more sensitive, rapid, and robust methods, a domain where this compound is poised to play a significant role. Its use is fundamental to the development and validation of next-generation analytical platforms.

Future applications are anticipated in:

High-Throughput Screening (HTS): In drug discovery, HTS assays designed to screen for modulators of Verapamil (B1683045) metabolism rely on the rapid and accurate quantification of its metabolite, Norverapamil. aptochem.comnih.gov this compound is essential for the automation and reliability of these large-scale screening campaigns. nih.gov

Microfluidics and Lab-on-a-Chip Devices: These miniaturized platforms, which enable analysis of small sample volumes, require highly precise internal standards to ensure accuracy and reproducibility.

Advanced Mass Spectrometry Techniques: The coupling of liquid chromatography (LC) with high-resolution mass spectrometry (HRMS) and isotope ratio mass spectrometry (IRMS) allows for simultaneous structural identification and stable isotope analysis. wiley.com this compound is an ideal tool for method development and quality control in these sophisticated analytical workflows. wiley.com

| Analytical Platform | Role of this compound | Emerging Research Focus |

|---|---|---|

| High-Throughput Screening (HTS) | Ensures accuracy and precision in automated, large-scale assays for metabolic stability and drug-drug interactions. nih.govnih.gov | Development of faster and more cost-effective screening methods for new chemical entities. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Acts as an ideal internal standard, co-eluting with the analyte and correcting for matrix effects and ionization variability. aptochem.com | Improving sensitivity for trace-level detection in complex biological samples like dried blood spots. |

| High-Resolution Mass Spectrometry (HRMS) | Facilitates method validation and ensures accurate mass assignment in complex metabolite profiling. | Combining with stable isotope labeling for unambiguous metabolite identification in 'omics' research. doi.org |

Expansion into Mechanistic Toxicology Studies in Non-Human Systems (Excluding Safety/Adverse Effects)

Beyond simple quantification, this compound is a key tool for elucidating the fundamental mechanisms of drug metabolism and interaction in non-human systems. By enabling precise measurement of Norverapamil formation, the standard helps researchers investigate the kinetics and pathways of its parent compound, Verapamil.

Key research areas include:

Enzyme Kinetics: Accurately determining the kinetic parameters (like Km and Vmax) of cytochrome P450 (CYP) enzymes involved in Verapamil metabolism. nih.gov Studies have identified CYP3A4, CYP3A5, and CYP2C8 as major players in Verapamil and Norverapamil metabolism. nih.gov

Metabolic Pathway Elucidation: In in vitro systems, such as human liver microsomes or cDNA-expressed enzymes, the standard allows for precise tracking of the formation of Norverapamil, helping to map the metabolic fate of Verapamil. nih.govnih.gov

Inhibition and Induction Studies: Assessing how new chemical entities or other compounds inhibit or induce the activity of specific CYP enzymes. The formation of Norverapamil serves as a probe for the activity of enzymes like CYP3A4. nih.govnih.govnih.gov

These mechanistic studies are crucial for building predictive models of drug behavior and for understanding the biochemical basis of drug-drug interactions, separate from direct toxicological outcomes. nih.govnih.gov

Role in the Discovery and Development of New Chemical Entities and Research Probes

In the landscape of drug discovery and development, this compound serves as an essential analytical tool rather than a therapeutic agent itself. Its primary role is to support the evaluation of new chemical entities (NCEs).

The contributions of this internal standard include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.